molecular formula C10H19NO3 B3156074 tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 817554-87-3

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B3156074
CAS No.: 817554-87-3
M. Wt: 201.26
InChI Key: RLHMCXQTIPFLRQ-SFYZADRCSA-N
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Description

tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include tosyl chloride (TsCl) for forming tosylates, which can then be displaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: TsCl, pyridine as solvent and base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Tosylates and other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The pyrrolidine ring is a common motif in many bioactive molecules, and the presence of the tert-butyl ester group can enhance the compound’s stability and bioavailability .

Industry: In the materials science industry, this compound is investigated for its potential use in the development of new polymers and materials with unique properties .

Mechanism of Action

The mechanism by which tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and ester groups allows for hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is unique due to the combination of the pyrrolidine ring and the tert-butyl ester group. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical transformations and applications .

Properties

IUPAC Name

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHMCXQTIPFLRQ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-04-3, 817554-87-3
Record name rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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